molecular formula C20H27N3O3 B11453922 Ethyl 4-(2,4-dimethylphenyl)-2-oxo-6-(pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Ethyl 4-(2,4-dimethylphenyl)-2-oxo-6-(pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11453922
M. Wt: 357.4 g/mol
InChI Key: HJYOHXJHBAJFQK-UHFFFAOYSA-N
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Description

Ethyl 4-(2,4-dimethylphenyl)-2-oxo-6-(pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of tetrahydropyrimidines This compound is characterized by its unique structure, which includes a pyrrolidine ring, a dimethylphenyl group, and an ethyl ester functional group

Preparation Methods

The synthesis of Ethyl 4-(2,4-dimethylphenyl)-2-oxo-6-(pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2,4-dimethylbenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate. This intermediate then undergoes cyclization with pyrrolidine and subsequent esterification to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity.

Chemical Reactions Analysis

Ethyl 4-(2,4-dimethylphenyl)-2-oxo-6-(pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring or the aromatic ring, depending on the reagents and conditions used. Common reagents include halogens, alkyl halides, and nucleophiles like amines or thiols.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases. Its unique structure allows for interactions with specific biological targets.

    Industry: The compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-(2,4-dimethylphenyl)-2-oxo-6-(pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and the dimethylphenyl group play crucial roles in binding to target proteins or enzymes, modulating their activity. The compound may inhibit or activate specific signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Ethyl 4-(2,4-dimethylphenyl)-2-oxo-6-(pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with other similar compounds such as:

    Pyrrolidinone derivatives: These compounds share the pyrrolidine ring structure and exhibit similar biological activities.

    Dimethylphenyl derivatives: Compounds with the dimethylphenyl group may have comparable chemical reactivity and applications.

    Tetrahydropyrimidine derivatives: These compounds have a similar core structure and can be used in similar research and industrial applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C20H27N3O3

Molecular Weight

357.4 g/mol

IUPAC Name

ethyl 4-(2,4-dimethylphenyl)-2-oxo-6-(pyrrolidin-1-ylmethyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C20H27N3O3/c1-4-26-19(24)17-16(12-23-9-5-6-10-23)21-20(25)22-18(17)15-8-7-13(2)11-14(15)3/h7-8,11,18H,4-6,9-10,12H2,1-3H3,(H2,21,22,25)

InChI Key

HJYOHXJHBAJFQK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=C(C=C(C=C2)C)C)CN3CCCC3

Origin of Product

United States

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